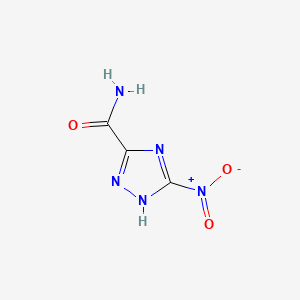
2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline, commonly known as TCQ, is a heterocyclic compound that has been widely researched for its potential applications in the field of pharmacology. This compound has gained attention due to its unique chemical structure and promising biological activities.
科学研究应用
TCQ has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial activities. TCQ has also been investigated for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用机制
The exact mechanism of action of TCQ is not fully understood. However, it has been suggested that TCQ exerts its biological activities by inhibiting the activity of certain enzymes and proteins involved in cellular signaling pathways. TCQ has been shown to inhibit the activity of protein kinase C (PKC), which plays a key role in cell proliferation and differentiation. TCQ has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
TCQ has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. TCQ has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of TCQ is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. TCQ is also relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, one of the limitations of TCQ is its low solubility in water, which can make it difficult to study its biological activities in aqueous solutions.
未来方向
There are several future directions for the research on TCQ. One possible direction is to investigate the potential of TCQ as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential of TCQ as an anticancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of TCQ and to optimize its biological activities for therapeutic use.
合成方法
The synthesis of TCQ involves the reaction of 2,3-dichloroaniline with 2-phenylethynyl bromide in the presence of a palladium catalyst. The reaction yields TCQ as a yellow crystalline solid with a melting point of 214-217°C. The purity and yield of TCQ can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
2,6,7-trichloro-3-(2-phenylethenyl)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2/c17-11-8-14-15(9-12(11)18)21-16(19)13(20-14)7-6-10-4-2-1-3-5-10/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPPRXCJUUGUBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC(=C(C=C3N=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001249225 |
Source


|
| Record name | 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline | |
CAS RN |
149366-38-1 |
Source


|
| Record name | 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149366-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)



![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylene}-2,5-diphenylpyrrolidinium tetrafluorobora](/img/no-structure.png)
![8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B598876.png)
![3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate](/img/structure/B598879.png)




![5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3h)-one](/img/structure/B598887.png)

